![molecular formula C25H15ClO6 B3026036 COUMARIN, 3,3'-(o-CHLOROBENZYLIDENE)BIS(4-HYDROXY- CAS No. 4322-58-1](/img/structure/B3026036.png)
COUMARIN, 3,3'-(o-CHLOROBENZYLIDENE)BIS(4-HYDROXY-
Overview
Description
Coumarin is a bicyclic oxygen-bearing heterocyclic scaffold formed by the fusion of a benzene with a pyrone ring . It’s a valuable kind of oxygen-containing heterocycle widely found in nature . The specific compound you’re asking about, “COUMARIN, 3,3’-(o-CHLOROBENZYLIDENE)BIS(4-HYDROXY-)”, is a chemical compound .
Synthesis Analysis
The synthesis of coumarin systems has been a focus for many organic and pharmaceutical chemists . Various methods have been developed, some of which are carried out under green conditions using green solvents, catalysts, and other procedures . For instance, an efficient method was reported for the synthesis of coumarin–triazole derivatives via the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50 °C .Molecular Structure Analysis
Coumarin’s molecule can be described as a benzene molecule with two adjacent hydrogen atoms replaced by an unsaturated lactone ring, forming a second six-membered heterocycle that shares two carbons with the benzene ring .Chemical Reactions Analysis
Coumarins have been the subject of considerable research, with many synthetic coumarins with a type of pharmacophoric groups at C-3, C-4, and C-7 positions being intensively screened for different biological properties .Scientific Research Applications
Biological and Pharmacological Properties
Coumarins, including 3,3'-(o-Chlorobenzylidene)bis(4-hydroxy-), possess a broad spectrum of bioactivities such as antitumor, anti-inflammatory, antiviral, and antibacterial effects. The ortho-phenolic hydroxyl on the benzene ring of coumarins contributes to their remarkable antioxidant and antitumor activities. Their structural versatility allows for customization to target specific sites, minimizing systemic side effects through structural modification. This adaptability makes coumarins suitable for a wide range of therapeutic applications, from combating viral infections to cancer treatment (Zhu & Jiang, 2018).
Anticancer Activities
Coumarins have shown significant promise in cancer research, with various derivatives exhibiting potent anticancer properties. Studies have highlighted the role of coumarins in inhibiting cell proliferation, inducing apoptosis, and targeting multiple pathways involved in cancer progression. For instance, 7-hydroxycoumarin has been identified for its potential in inhibiting Cyclin D1 release, a protein overexpressed in many cancer types, suggesting its utility in cancer therapy (Lacy & O’Kennedy, 2004).
Antioxidant Activity
The antioxidant activity of coumarins is another area of significant interest. This property is largely attributed to their chemical structure, which allows for the scavenging of free radicals and chelating metal ions, thereby preventing oxidative stress. This mechanism of action underpins the therapeutic potential of coumarins in diseases where oxidative stress is a contributing factor, including neurodegenerative disorders and cardiovascular diseases (Torres et al., 2014).
Synthetic and Natural Coumarin Derivatives
Recent patents and research have focused on both synthetic and natural coumarin derivatives, exploring their therapeutic potentials and pharmacokinetic properties. Synthetic modifications of natural coumarins have led to the development of compounds with enhanced biological activities, including improved anticancer, anti-inflammatory, and antioxidant properties. These advancements underscore the importance of coumarin derivatives in drug development and the potential for new therapeutic agents (Kontogiorgis, Detsi, & Hadjipavlou-Litina, 2012).
Mechanism of Action
Target of Action
Coumarins are secondary metabolites made up of benzene and α-pyrone rings fused together . They have numerous biological and therapeutic properties . Coumarins as fluorophores play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection .
Mode of Action
Coumarins exhibit fascinating fluorescence behavior upon excitation with ultraviolet (UV) light . This intrinsic property has propelled coumarins into the spotlight as versatile fluorophores with wide-ranging applications in science and technology . They have demonstrated various applications in the development of fluorescent chemosensors for molecular imaging, analytical, bioorganic, and materials chemistry .
Biochemical Pathways
Coumarins are identified as secondary metabolites from plants, bacteria, and fungi . They serve as important models for advanced design and synthesis of more pharmacologically active derivatives . This review provides a detailed insight into the characteristics of coumarins as well as their biosynthesis in plants and metabolic pathways .
Pharmacokinetics
Their wide-ranging applications in science and technology suggest that they have favorable adme properties .
Result of Action
Coumarins have been shown to have antithrombotic action, specifically anticoagulation, and antiplatelet aggregation . In particular, coumarin-based medications like warfarin, phenprocoumon, and cloricromen have long been used to treat thrombosis in clinical settings .
Action Environment
Given their wide-ranging applications in science and technology, it can be inferred that they are versatile and adaptable to various environments .
Future Directions
The future of coumarin research involves translating current knowledge into novel potent lead compounds and repositioning well-known compounds for the treatment of different acute and chronic diseases . There’s also interest in discovering and developing new synthetic strategies that could aid in structure–activity relationship (SAR) studies .
properties
IUPAC Name |
3-[(2-chlorophenyl)-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H15ClO6/c26-16-10-4-1-7-13(16)19(20-22(27)14-8-2-5-11-17(14)31-24(20)29)21-23(28)15-9-3-6-12-18(15)32-25(21)30/h1-12,19,27-28H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJJPVDONOLMSOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)C(C3=CC=CC=C3Cl)C4=C(C5=CC=CC=C5OC4=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H15ClO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70195790 | |
Record name | Coumarin, 3,3'-(o-chlorobenzylidene)bis(4-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70195790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4322-58-1 | |
Record name | 3,3′-[(2-Chlorophenyl)methylene]bis[4-hydroxy-2H-1-benzopyran-2-one] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4322-58-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Coumarin, 3,3'-(o-chlorobenzylidene)bis(4-hydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004322581 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Coumarin, 3,3'-(o-chlorobenzylidene)bis(4-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70195790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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